Raloxifene 6-Glucuronide

Descripción general

Descripción

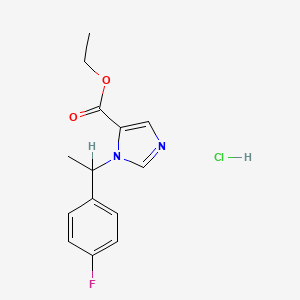

Raloxifene 6-Glucuronide is a primary metabolite of Raloxifene . Raloxifene is a selective estrogen receptor modulator (SERM) that is used to prevent and treat osteoporosis and reduce the risk of invasive breast cancer in high-risk postmenopausal women .

Synthesis Analysis

Raloxifene is extensively metabolized by glucuronidation to form Raloxifene-6-Glucuronide . A bioconversion process using the microorganism Streptomyces sp NRRL 21489 was identified and scaled up for the synthesis .Molecular Structure Analysis

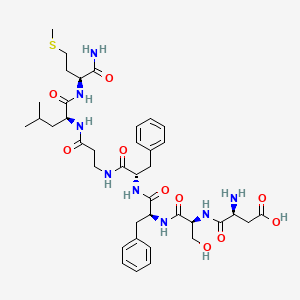

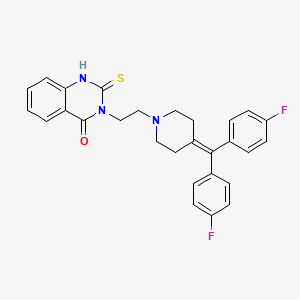

The molecular formula of Raloxifene 6-Glucuronide is C34H35NO10S . The compound has a molecular weight of 649.7 g/mol . The IUPAC name is (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[2-(4-hydroxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylic acid .Chemical Reactions Analysis

Raloxifene 6-Glucuronide is mediated mostly by UGT1A1 and UGT1A8 . It binds to the estrogen receptor with an IC50 of 290 μM .Physical And Chemical Properties Analysis

Raloxifene 6-Glucuronide has a molecular weight of 649.7 g/mol . The compound’s structure includes five defined stereocentres .Aplicaciones Científicas De Investigación

Osteoporosis Prevention and Treatment

Raloxifene is widely recognized for its application in the prevention and treatment of postmenopausal osteoporosis . It functions as an estrogen agonist in bone and liver, which helps to increase bone mineral density and decrease levels of LDL-cholesterol .

Metabolism and Bioavailability Studies

Raloxifene undergoes extensive first-pass glucuronidation, predominantly forming raloxifene-4-glucuronide (R4G) and raloxifene-6-glucuronide (R6G). Studies on these metabolites are crucial for understanding the drug’s metabolism and bioavailability .

Breast Cancer Research

Apart from osteoporosis treatment, raloxifene has been associated with a reduced risk of breast cancer in postmenopausal women. Research into its glucuronides, including Raloxifene 6-Glucuronide, may provide insights into this protective effect .

Pharmacokinetic Profiling

The pharmacokinetics of raloxifene, including its glucuronides, is an important area of study. Age-and region-dependent disposition studies help determine how the drug and its metabolites are processed in the body .

Drug Interaction Studies

Investigating how other compounds, like apigenin, affect the absorption and bioavailability of raloxifene and its glucuronides can lead to better understanding drug interactions .

Microbial Bioprocessing

Microbial processes for preparing glucuronides of raloxifene, such as Raloxifene 6-Glucuronide, are explored for potential industrial applications in drug synthesis and production .

Mecanismo De Acción

Target of Action

Raloxifene 6-Glucuronide primarily targets the estrogen receptors (ERs) . These receptors play a crucial role in mediating the effects of estrogen, a hormone that is involved in various physiological processes such as reproduction, cardiovascular health, and bone integrity .

Mode of Action

Raloxifene 6-Glucuronide acts as a selective estrogen receptor modulator (SERM) . This means it can act as both an estrogen agonist and antagonist, depending on the specific tissue . It exhibits estrogenic activity in some tissues, such as bone and the liver, and antiestrogenic activity in other tissues, such as the breasts and uterus .

Biochemical Pathways

Raloxifene 6-Glucuronide affects several biochemical pathways. It mediates anti-estrogenic effects on breast and uterine tissues, and estrogenic effects on bone, lipid metabolism, and blood coagulation . It also activates the TGFβ3 promoter as a full agonist at nanomolar concentrations, and inhibits the estrogen response element-containing vitellogenin promoter expression .

Pharmacokinetics

Raloxifene is extensively metabolized by glucuronidation to form Raloxifene 6-Glucuronide . Uptake transporters, such as organic anion transporters (OATs and OATPs), mediate the uptake of conjugates into the liver and kidney, while efflux transporters, such as multidrug resistance proteins (MRPs) and breast cancer resistance protein (BCRP), mediate expulsion of conjugates into bile, urine and the intestinal lumen .

Result of Action

The main effects of Raloxifene 6-Glucuronide are to preserve the bone mineral density and decrease the risk of breast cancer in postmenopausal women .

Action Environment

The action of Raloxifene 6-Glucuronide can be influenced by various environmental factors. For instance, the presence of certain genetic polymorphisms in active UGTs could play a role in altered raloxifene glucuronidation in vivo . Moreover, the role of OATP1B1 is supported by the association of OATP1B1 *1b haplotype with higher serum concentrations of raloxifene species .

Safety and Hazards

Propiedades

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[2-(4-hydroxyphenyl)-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-6-yl]oxy]oxane-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H35NO10S/c36-21-8-4-20(5-9-21)32-26(27(37)19-6-10-22(11-7-19)43-17-16-35-14-2-1-3-15-35)24-13-12-23(18-25(24)46-32)44-34-30(40)28(38)29(39)31(45-34)33(41)42/h4-13,18,28-31,34,36,38-40H,1-3,14-17H2,(H,41,42)/t28-,29-,30+,31-,34+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZPMSLSINDGEPM-WKRHDJAJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)OC5C(C(C(C(O5)C(=O)O)O)O)O)C6=CC=C(C=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)C6=CC=C(C=C6)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H35NO10S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

649.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Raloxifene 6-Glucuronide | |

CAS RN |

174264-50-7 | |

| Record name | Raloxifene 6-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174264507 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | RALOXIFENE 6-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/446O3AY2S7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-[2-Fluoro-5-[5-(6-methylpyridin-2-yl)-1H-pyrazol-4-yl]phenyl]pyrazol-1-yl]ethanol](/img/structure/B1678706.png)

![N-[[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]methyl]-1,3-benzothiazol-2-amine](/img/structure/B1678713.png)

![8-Chloro-4-phenylsulfanyl-1-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B1678725.png)

![[(2R)-3-[hydroxy-[2-(2H-1,3-thiazol-3-yl)ethoxy]phosphoryl]oxy-2-(1,2-oxazol-3-yloxy)propyl] N-[(E)-heptadec-1-enyl]carbamate](/img/structure/B1678727.png)